6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes both an amino group and a fluorine atom attached to a benzo[c][1,2]oxaborole ring. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[c][1,2]oxaborole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with a boronic acid or boronate ester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The amino group is typically introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxaborole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the boron center or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaborole oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.
Scientific Research Applications
6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex boron-containing compounds, which are useful in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its boron content, it is being explored for use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects depends on its application:
Biological Interactions: The compound can inhibit enzymes by binding to their active sites, often through interactions involving the boron atom.
Therapeutic Effects: In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-containing compounds such as:
Crisaborole: Another benzo[c][1,2]oxaborole derivative used in the treatment of skin conditions like atopic dermatitis.
Tavaborole: Used as an antifungal agent, particularly for the treatment of onychomycosis.
Uniqueness
The unique combination of an amino group and a fluorine atom in this compound distinguishes it from other similar compounds, potentially offering different reactivity and biological activity profiles.
Similar Compounds
Crisaborole: 4-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile.
Tavaborole: 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C7H7BFNO2 |
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Molecular Weight |
166.95 g/mol |
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C7H7BFNO2/c9-7-5(10)2-1-4-3-12-8(11)6(4)7/h1-2,11H,3,10H2 |
InChI Key |
FKDHGUKEWPTIRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2F)N)O |
Origin of Product |
United States |
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